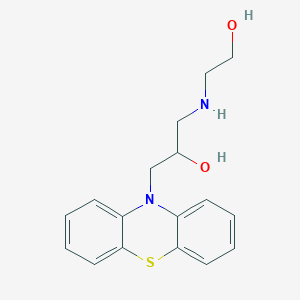![molecular formula C17H21NO3 B1306308 [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine CAS No. 340025-60-7](/img/structure/B1306308.png)
[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C17H21NO3 . It is a member of the class of organic compounds known as linear 1,3-diarylpropanoids . These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various amine derivatives . For instance, a series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on a C17H21NO3 skeleton . More detailed structural information may be available in databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, 3,4-Dimethoxyphenylacetone undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 287.35400 . It has a boiling point of 388.7ºC at 760 mmHg . More detailed physical and chemical properties may be available in databases such as the NIST Chemistry WebBook .科学的研究の応用
Applications in Lignin Acidolysis and Biomass Conversion
The compound is structurally related to research on the acidolysis of lignin and the conversion of biomass to furan derivatives. Studies have explored the mechanisms of β-O-4 bond cleavage in lignin model compounds, highlighting the role of similar structures in understanding lignin decomposition and the potential for producing valuable furan-based chemicals from lignocellulosic biomass. This research underscores the importance of such compounds in developing sustainable methods for converting plant biomass into useful materials and fuels, thereby providing a renewable feedstock for the chemical industry (T. Yokoyama, 2015; V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Synthesis of Heterocyclic Compounds
The structural features of this compound are relevant to the synthesis of arylmethylidenefuranones and their reactions with nucleophiles. These reactions are crucial for producing a wide range of heterocyclic compounds, including amides, pyrrolones, and benzofurans, which have applications in pharmaceuticals, agrochemicals, and material sciences. The versatility of such compounds in organic synthesis illustrates their potential as intermediates in the development of new drugs and materials (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).
Biomedical Applications
Explorations into the chemical modifications of similar compounds have led to insights into their potential biomedical applications. For instance, studies on bio-inspired adhesive materials, such as catechol-conjugated polymers, have highlighted the role of such structural motifs in developing novel biomaterials for medical use. These materials exhibit strong adhesive properties and biocompatibility, making them promising for wound healing applications and as tissue sealants (J. Ryu, Seonki Hong, Haeshin Lee, 2015).
Environmental and Polymer Chemistry
Research into the degradation of nitrogen-containing compounds has shown the effectiveness of advanced oxidation processes in mineralizing such structures. This is particularly relevant for treating environmental pollutants and developing green chemistry protocols. Additionally, the compound's relevance to self-healing polymers through Diels–Alder chemistry highlights its potential in creating advanced materials with enhanced durability and longevity, contributing to sustainable material science (Akash P. Bhat, P. Gogate, 2021; Ying‐Ling Liu, T. Chuo, 2013).
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen acts as a nucleophile in these reactions .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been studied for their environmental interactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-6-15(18-12-14-7-5-10-21-14)13-8-9-16(19-2)17(11-13)20-3/h4-5,7-11,15,18H,1,6,12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGCECHPTVMDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)NCC2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)
![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)
![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)
![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)
![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)
![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)
![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)